4-Bromo-2-(chlorocarbonyl)phenyl acetate
Overview
Description
4-Bromo-2-(chlorocarbonyl)phenyl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a chlorocarbonyl group, and an acetate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chlorocarbonyl)phenyl acetate typically involves the bromination of 2-(chlorocarbonyl)phenyl acetate. This can be achieved through electrophilic aromatic substitution using bromine and a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(chlorocarbonyl)phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The chlorocarbonyl group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl acetates with various functional groups replacing the bromine atom.
Reduction Reactions: Products include alcohols or amines derived from the reduction of the chlorocarbonyl group.
Oxidation Reactions: Products include carboxylic acids formed from the oxidation of the acetate group.
Scientific Research Applications
4-Bromo-2-(chlorocarbonyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chlorocarbonyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atom and chlorocarbonyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(chlorocarbonyl)phenyl acetate: Contains a bromine atom, a chlorocarbonyl group, and an acetate group.
4-Chloro-2-(chlorocarbonyl)phenyl acetate: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-2-(methoxycarbonyl)phenyl acetate: Similar structure but with a methoxycarbonyl group instead of chlorocarbonyl.
Uniqueness
This compound is unique due to the presence of both bromine and chlorocarbonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-bromo-2-carbonochloridoylphenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c1-5(12)14-8-3-2-6(10)4-7(8)9(11)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMBTLEIYAALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546477 | |
Record name | 4-Bromo-2-(chlorocarbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5485-91-6 | |
Record name | 2-(Acetyloxy)-5-bromobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5485-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(chlorocarbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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